4-ブロモアニル-2-(4~{H}-1,2,4-トリアゾール-3-イル)アニリン
概要
説明
4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline is a chemical compound that features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole ring.
科学的研究の応用
4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial applications: It may find use in the synthesis of more complex molecules for various industrial applications.
作用機序
Target of Action
The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are likely to be enzymes involved in cancer cell proliferation. The compound has been associated with anticancer activity, suggesting that it may interact with targets that play a role in cell growth and division . .
Mode of Action
The mode of action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline involves its interaction with its targets, leading to changes in cellular processes. The compound is thought to form hydrogen bonds with different targets, which could lead to alterations in the function of these targets . This interaction can result in the inhibition of target enzymes, disrupting the biochemical processes necessary for cancer cell proliferation .
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth and division . Disruption of these pathways can lead to the death of cancer cells or the inhibition of their proliferation.
Pharmacokinetics
The compound’s ability to form hydrogen bonds could potentially improve its pharmacokinetic properties, enhancing its absorption and distribution within the body .
Result of Action
The result of the action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is the inhibition of cancer cell proliferation. The compound has demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that the compound can induce cell death or inhibit cell growth, leading to a reduction in the size of cancerous tumors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formic acid or other suitable reagents.
Coupling with aniline: The final step involves coupling the brominated triazole derivative with aniline under suitable conditions, often using a catalyst like palladium.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while reduction could yield an amine derivative .
類似化合物との比較
Similar Compounds
1,2,4-triazole derivatives: Compounds like 1,2,4-triazol-3-one and its nitro and amino derivatives share structural similarities with 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline.
Brominated anilines: Other brominated aniline derivatives also share some structural features.
Uniqueness
The uniqueness of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the triazole ring makes it a versatile compound for various applications .
生物活性
4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This compound features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole moiety. The biological activity of this compound is primarily linked to its interaction with various enzymes involved in cancer cell proliferation.
Target Enzymes
The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are enzymes associated with cancer cell growth and division. Studies suggest that the compound may inhibit these enzymes, leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
Mode of Action
The mode of action involves the formation of hydrogen bonds between the compound and its target enzymes. This interaction can result in significant alterations in cellular processes, ultimately leading to apoptosis (programmed cell death) in malignant cells. The compound's ability to disrupt biochemical pathways related to cell cycle regulation is a key aspect of its anticancer activity.
Pharmacokinetics
The pharmacokinetic properties of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline suggest enhanced absorption and distribution within biological systems due to its structural characteristics. The formation of hydrogen bonds is believed to play a crucial role in improving these properties, potentially leading to better efficacy in vivo.
Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline against various human cancer cell lines. The results from MTT assays indicate that the compound effectively inhibits cell viability at micromolar concentrations.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
A549 | 18 | Inhibition of proliferation |
These findings highlight the compound's potential as a lead candidate for further development in anticancer therapies .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline has been evaluated for antibacterial and antifungal activities. Preliminary screenings indicate moderate activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Weak |
Candida albicans | Moderate |
These results suggest that the compound may have broader applications beyond oncology .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of triazole compounds similar to 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline. These derivatives were tested for their biological activities, revealing that modifications at the triazole position could enhance anticancer potency significantly. For instance, derivatives with additional functional groups showed improved IC50 values against MCF-7 cells compared to the parent compound .
特性
IUPAC Name |
4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUWXKYIUUICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882517-93-3 | |
Record name | 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。